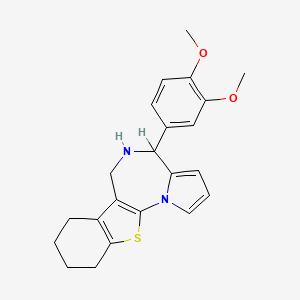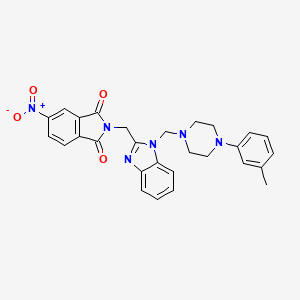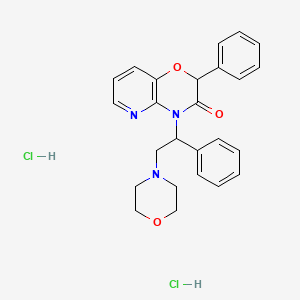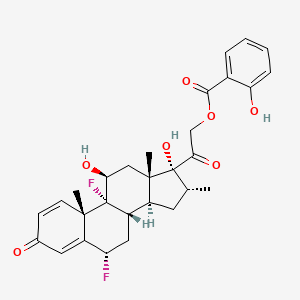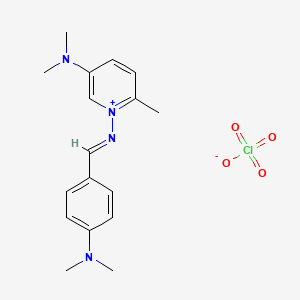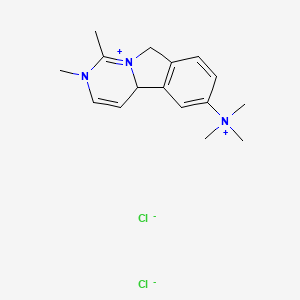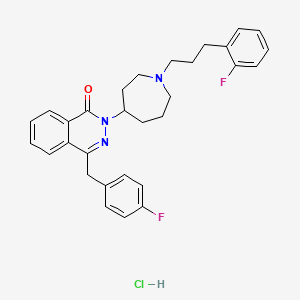
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(3-(2-fluorophenyl)propyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(3-(2-fluorophenyl)propyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, which is a bicyclic structure containing nitrogen atoms, and is substituted with fluorophenyl and azepinyl groups. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence the compound’s solubility and stability.
Preparation Methods
The synthesis of 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(3-(2-fluorophenyl)propyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride involves multiple steps, including the formation of the phthalazinone core and subsequent functionalization with the fluorophenyl and azepinyl groups. The synthetic routes typically involve:
Formation of the Phthalazinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorophenyl Groups: This step may involve nucleophilic aromatic substitution reactions using fluorinated benzene derivatives.
Functionalization with Azepinyl Groups: This can be done through reductive amination or other suitable methods to introduce the azepinyl moiety.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(3-(2-fluorophenyl)propyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may have biological activity that can be explored for potential therapeutic applications.
Medicine: The compound could be investigated for its pharmacological properties and potential use as a drug candidate.
Industry: It may find applications in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(3-(2-fluorophenyl)propyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar compounds to 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(3-(2-fluorophenyl)propyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride include other phthalazinone derivatives and compounds with similar structural features. These may include:
Phthalazinone Derivatives: Compounds with variations in the substituents on the phthalazinone core.
Fluorophenyl Compounds: Molecules containing fluorinated aromatic rings.
Azepinyl Compounds: Compounds featuring the azepinyl moiety.
The uniqueness of this compound lies in its specific combination of these structural elements, which can confer distinct chemical and biological properties.
Properties
CAS No. |
110406-59-2 |
|---|---|
Molecular Formula |
C30H32ClF2N3O |
Molecular Weight |
524.0 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methyl]-2-[1-[3-(2-fluorophenyl)propyl]azepan-4-yl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C30H31F2N3O.ClH/c31-24-15-13-22(14-16-24)21-29-26-10-2-3-11-27(26)30(36)35(33-29)25-9-6-19-34(20-17-25)18-5-8-23-7-1-4-12-28(23)32;/h1-4,7,10-16,25H,5-6,8-9,17-21H2;1H |
InChI Key |
SWGRXJRHXYZLGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCN(C1)CCCC2=CC=CC=C2F)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






